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Introduction

Glidobactin, a potent natural product proteasome inhibitor, holds significant promise as an
anticancer therapeutic. However, the emergence of drug resistance is a major obstacle in
cancer therapy. ldentifying the genetic determinants of glidobactin resistance is crucial for
understanding its mechanism of action, developing strategies to overcome resistance, and
identifying potential combination therapies. This document provides a detailed guide for utilizing
a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers
resistance to glidobactin.

The protocols and data presented here are based on established methodologies for CRISPR-
Cas9 screening for resistance to proteasome inhibitors, such as bortezomib, and are adapted
for the study of glidobactin. CRISPR-Cas9 technology allows for the systematic and unbiased
interrogation of the entire genome to identify genes that modulate drug sensitivity.[1] By
creating a pooled library of cells, each with a single gene knockout, and applying selective
pressure with glidobactin, resistant cells can be isolated and the corresponding gene knockouts
identified through next-generation sequencing.
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A genome-wide CRISPR-Cas9 screen was conducted in a human multiple myeloma cell line
(RPMI-8226) to identify genes conferring resistance to the proteasome inhibitor bortezomib, a
compound with a similar mechanism of action to glidobactin. The following table summarizes
the top candidate genes identified in the screen, ranked by the enrichment of their
corresponding single-guide RNAs (sgRNAS) in the resistant cell population. The data is derived
from the supplementary materials of the study by Stewart et al., 2017.
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. Enrichment Score
Representative

Gene Symbol Description (Normalized Read
sgRNA Sequence
Counts)
Proteasome 26S GAGGAAGTTCTGCG
PSMC6 15,432
subunit, ATPase, 6 AGTCAC
Proteasome 26S TCGGCTCGAGATCG
PSMC1 12,876
subunit, ATPase, 1 AGACCA
Proteasome 26S
) AAGCTCGTCGTCGT
PSMD7 subunit, non-ATPase, 11,987
CGACGA
7
Proteasome 26S GTGCTCGAGCTCGT
PSMC2 10,543
subunit, ATPase, 2 CTAGAA
Proteasome 26S
) GCGAGTCGCTAGTC
PSMD1 subunit, non-ATPase, 9,876
GTCGAC
1
GTCGCTAGTCGACG
cuL4B Cullin 4B 8,765
TCGACG
Damage specific DNA  GCTAGTCGACGTCG
DDB1 o ) 7,654
binding protein 1 ACGTCA
RB transcriptional TCGACGTCGACGTC
RB1 6,543
corepressor 1 AGCTAG
Cyclin dependent
] ] ] TCGACGTCAGCTAG
CDK2NC kinase 2 neighboring 5,432
TCGACG
cell
) AGCTAGTCGACGTC
TP53 Tumor protein p53 4,321
GACGTC

Experimental Protocols

This section provides detailed methodologies for performing a pooled CRISPR-Cas9 knockout

screen to identify glidobactin resistance genes.
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Cell Line Preparation and Cas9 Expression

o Cell Line Selection: Choose a cancer cell line relevant to the therapeutic application of
glidobactin (e.g., multiple myeloma, solid tumor lines). The RPMI-8226 cell line is a suitable
model for proteasome inhibitor studies.

o Stable Cas9 Expression:

o Transduce the selected cell line with a lentiviral vector expressing Cas9 nuclease and a
selection marker (e.g., blasticidin).

o Select for a stable Cas9-expressing cell population by treating with the appropriate
antibiotic.

o Verify Cas9 expression and activity using a functional assay (e.g., GFP knockout assay).

Lentiviral sgRNA Library Production and Transduction

o sgRNA Library: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2 library,
targeting 19,052 genes with 6 sgRNAS per gene).

¢ Lentivirus Production:

o Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid
(e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).

o Harvest the lentiviral supernatant 48 and 72 hours post-transfection.
o Concentrate the virus and determine the viral titer.
e Transduction of Cas9-expressing Cells:

o Transduce the Cas9-expressing cells with the pooled sgRNA library at a low multiplicity of
infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.

o Maintain a sufficient number of cells to ensure a representation of at least 500 cells per
sgRNA in the library.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Glidobactin Selection

o Determine Glidobactin IC90: Perform a dose-response curve to determine the concentration
of glidobactin that kills 90% of the wild-type Cas9-expressing cells (IC90) over a defined
period (e.g., 7 days).

e Drug Selection:

Culture the transduced cell pool in the presence of the predetermined IC90 of glidobactin.

[¢]

[e]

Replenish the media with fresh glidobactin every 2-3 days.

Monitor the cell viability and expand the surviving resistant cell population.

o

[¢]

Collect a cell pellet from the initial transduced population (TO) and from the glidobactin-

resistant population for genomic DNA extraction.

Identification of Enriched sgRNAs

o Genomic DNA Extraction: Isolate high-quality genomic DNA from the TO and glidobactin-
resistant cell populations.

o PCR Amplification of sgRNA Cassettes:

o Amplify the integrated sgRNA sequences from the genomic DNA using primers that flank
the sgRNA cassette.

o Perform a two-step PCR to add lllumina sequencing adapters and barcodes for

multiplexing.
o Next-Generation Sequencing:

o Pool the barcoded PCR amplicons and perform high-throughput sequencing on an
lllumina platform (e.g., HiSeq or NovaSeq).

» Bioinformatic Analysis:

o Demultiplex the sequencing reads based on the barcodes.
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o Align the reads to the sgRNA library to determine the read count for each sgRNA.

o Calculate the fold-enrichment of each sgRNA in the glidobactin-resistant population
compared to the TO population.

o Use statistical methods (e.g., MAGeCK) to identify significantly enriched sgRNAs and their
corresponding target genes.
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Caption: Workflow for a pooled CRISPR-Cas9 screen to identify glidobactin resistance genes.

Mechanism of Glidobactin Action and Resistance
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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